3-Bromo-6-cyano-2-formylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromo-6-cyano-2-formylbenzoic acid can be achieved through the use of reactive organometallic intermediates . These intermediates present a distinct opportunity for the creation of novel carbon-carbon and carbon-heteroatom bonds . The thermal sensitivity of these species often imposes the requirement for stringent reaction conditions, including strict control of reaction temperatures, concentrations, and use of additives .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-cyano-2-formylbenzoic acid can be represented by the formula C8H5BrNO3 . The molecular weight of this compound is 229.03 g/mol .Safety And Hazards
While specific safety and hazard information for 3-Bromo-6-cyano-2-formylbenzoic acid is not available, general safety measures for handling similar compounds include ensuring good ventilation of the work station, not breathing dust, mist, spray, wearing personal protective equipment, avoiding contact with skin and eyes .
Future Directions
The future directions for 3-Bromo-6-cyano-2-formylbenzoic acid could involve the use of continuous flow microreactor technology . This technology has revolutionized the field of synthetic chemistry, expanding the possibilities of reactive organometallic intermediates within synthetic chemistry . It has also boosted the discovery of novel reaction pathways and retrosynthetic disconnections that are arduous or even impossible to explore using conventional batch processing .
properties
IUPAC Name |
3-bromo-6-cyano-2-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-7-2-1-5(3-11)8(9(13)14)6(7)4-12/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXDQGAAMPTEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-cyano-2-formylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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